Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
This compound is a derivative of dichlorophenylamino, a common moiety in various organic compounds . It also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur. Thiazoles are known for their importance in biochemistry and materials science.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a thiazole ring attached to a dichlorophenylamino group and an acetate group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Dichlorophenylamino compounds are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acetate group and the thiazole ring) would influence its properties .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate”, have been found to possess various biological activities . These include:
- Antiviral : Indole derivatives have been reported to show inhibitory activity against influenza A and CoxB3 virus .
- Anti-inflammatory : Some indole derivatives have shown anti-inflammatory and analgesic activities .
- Anticancer : Indole derivatives have been used in the development of anticancer drugs .
Multitargeted Bioactive Molecules
2,4-Disubstituted thiazoles, which are also structurally similar to “Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate”, have been found to exhibit a wide range of biological activities . These include:
- Antibacterial and Antifungal : Thiazoles have been used in the development of antibacterial and antifungal drugs .
- Antioxidant : Some thiazole derivatives have shown potent DPPH radical scavenging activity .
CB2 Receptor Agonists
Selective CB2 receptor agonists are promising potential therapeutic agents for the treatment of inflammatory and neuropathic pain . A pyrimidine ester, which is structurally similar to “Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate”, has been identified as a partial agonist at the CB2 receptor with micromolar potency .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiazole ring, have been found to interact with a variety of biological targets .
Mode of Action
It’s worth noting that thiazole derivatives have been found to exhibit a broad spectrum of biological activities .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[2-(2,5-dichloroanilino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-9-7-20-13(16-9)17-11-5-8(14)3-4-10(11)15/h3-5,7H,2,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTOJKRBUXEUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate |
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